6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method is the one-pot multicomponent reaction, which includes the condensation of appropriate aldehydes, malononitrile, and hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or ammonium acetate, and solvents like ethanol or methanol are used to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C20H14BrFN4O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14BrFN4O/c1-11-17-18(12-7-8-16(22)15(21)9-12)14(10-23)19(24)27-20(17)26(25-11)13-5-3-2-4-6-13/h2-9,18H,24H2,1H3 |
InChI Key |
FCVJCOFECMVBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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